3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Antiviral Influenza A Adamantane derivatives

Procure 3-(1-Aminoethyl)adamantan-1-ol hydrochloride for SAR-driven antiviral research. Unlike rimantadine, this 3-hydroxylated derivative exhibits strain-dependent influenza A inhibition (1.75 log reduction vs H1N1), potent nAChR antagonism (α3β4 IC₅₀=1.8 nM), and dual DAT/SERT activity. Essential for metabolite quantification in ADME studies and C–H functionalization benchmark. Guaranteed ≥95% purity with refrigerated shipping.

Molecular Formula C12H22ClNO
Molecular Weight 231.76 g/mol
CAS No. 128487-57-0
Cat. No. B3033959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)adamantan-1-ol hydrochloride
CAS128487-57-0
Molecular FormulaC12H22ClNO
Molecular Weight231.76 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl
InChIInChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H
InChIKeyUXMQOOWYJIKUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminoethyl)adamantan-1-ol Hydrochloride (CAS 128487-57-0) Procurement Guide: Chemical Identity and Classification


3-(1-Aminoethyl)adamantan-1-ol hydrochloride (CAS 128487-57-0), also referred to as 3-hydroxy rimantadine hydrochloride or m-hydroxyrimantadine, is a hydroxylated adamantane derivative with the molecular formula C₁₂H₂₂ClNO and a molecular weight of 231.76 g/mol [1]. This compound belongs to the class of 1-hydroxy-3-aminoalkyladamantanes, characterized by the presence of both a hydroxyl group at the bridgehead position of the adamantane cage and an aminoethyl side chain [2]. It is structurally derived from rimantadine (1-(1-adamantyl)ethanamine hydrochloride) via selective hydroxylation and exists as the hydrochloride salt, which enhances its aqueous solubility for research applications [3]. The compound is not approved as a therapeutic agent but is utilized as a reference standard, metabolite standard, and scaffold in antiviral, neuropharmacological, and transporter research.

3-(1-Aminoethyl)adamantan-1-ol Hydrochloride (CAS 128487-57-0): Why Substitution with Unmodified Adamantanes Is Scientifically Invalid


Generic substitution among adamantane derivatives is not scientifically justified due to pronounced structure-dependent divergences in antiviral potency, transporter interaction profiles, and physicochemical properties. In head-to-head antiviral evaluations, 3-(1-aminoethyl)adamantan-1-ol hydrochloride (Compound II) exhibited quantitatively distinct activity against influenza A/Hong Kong/1/68 compared to both amantadine and rimantadine, with the magnitude and direction of difference varying by viral strain and assay endpoint [1]. The introduction of the 3-hydroxyl group fundamentally alters the compound's hydrogen-bonding capacity and lipophilicity relative to rimantadine and amantadine, which manifests in differential monoamine transporter inhibition profiles [2]. Furthermore, the hydroxylated structure provides a distinct synthetic handle that enables further derivatization—including esterification and carbamoylation—pathways that are inaccessible with unmodified adamantane amines [3]. These quantifiable differences across multiple orthogonal evidence dimensions preclude simple interchangeability with rimantadine, amantadine, or other in-class analogs.

3-(1-Aminoethyl)adamantan-1-ol Hydrochloride (CAS 128487-57-0): Quantitative Differential Evidence Against Rimantadine and Amantadine


Differential Antiviral Activity: 3-Hydroxy Rimantadine vs. Amantadine and Rimantadine Against Influenza A/Hong Kong/1/68

In a direct comparative antiviral evaluation using influenza A/Hong Kong/1/68 (H3N2) in chick embryo fibroblast cultures, 3-(1-aminoethyl)adamantan-1-ol hydrochloride (designated Compound II) demonstrated quantitatively distinct activity from both amantadine and rimantadine. The compound reduced virus titer by 1.25 log units at a concentration of 10 µg/mL, compared to rimantadine's reduction of 1.0 log unit and amantadine's reduction of 1.5 log units at the same concentration [1]. However, the cytotoxicity profile differed markedly: Compound II exhibited a CTD₅₀ of 25 µg/mL, whereas rimantadine and amantadine both showed CTD₅₀ values of 50 µg/mL, indicating lower tolerability in this assay system [1].

Antiviral Influenza A Adamantane derivatives

Strain-Specific Antiviral Profile: Divergent Activity Against Influenza A/PR/8/34 (H1N1)

When evaluated against influenza A/PR/8/34 (H1N1) under identical assay conditions, 3-(1-aminoethyl)adamantan-1-ol hydrochloride (Compound II) displayed a distinct activity pattern. The compound reduced virus titer by 1.75 log units at 10 µg/mL, compared to 1.5 log units for rimantadine and 1.0 log unit for amantadine [1]. This strain-dependent inversion of relative potency—where the hydroxylated derivative outperformed amantadine against H1N1 but underperformed against H3N2—demonstrates that the 3-hydroxy modification produces a qualitatively different spectrum of antiviral activity rather than a simple attenuation or enhancement.

Antiviral Influenza A H1N1

Monoamine Transporter Interaction Profile: Quantitative In Vitro Pharmacological Fingerprint

3-(1-Aminoethyl)adamantan-1-ol hydrochloride exhibits a quantitatively defined multi-target pharmacological profile. It inhibits dopamine uptake in rat brain synaptosomes with an IC₅₀ of 900 nM, displaces [³H]WIN-35428 from human DAT with an IC₅₀ of 441 nM, and inhibits [³H]serotonin uptake at human SERT with an IC₅₀ of 100 nM [1]. Most notably, it demonstrates potent antagonist activity at nicotinic acetylcholine receptors: IC₅₀ = 1.8 nM at α3β4 nAChR and IC₅₀ = 12.0 nM at α4β2 nAChR in human SH-SY5Y cells [1]. In vivo, the compound exhibits smoke cessation activity in mice, inhibiting nicotine-induced antinociception with an ED₅₀ of 1.2 mg/kg (tail-flick assay) and nicotine-induced hypothermia with an ED₅₀ of 9.2 mg/kg [1].

Neuropharmacology Dopamine transporter Nicotinic acetylcholine receptor

Lipophilicity Differentiation: Altered LogP and LogD Values Relative to Unmodified Adamantanes

The introduction of the 3-hydroxyl group substantially modifies the physicochemical profile of the adamantane scaffold. 3-(1-Aminoethyl)adamantan-1-ol exhibits a calculated LogP of approximately 0.90 and a LogD (pH 7.4) of -1.44 [1]. While direct comparator data for rimantadine under identical calculation methods is not available from the same source, the literature indicates that rimantadine and amantadine possess higher LogP values (rimantadine LogP ≈ 2.4–3.3, amantadine LogP ≈ 2.4). The introduction of the hydroxyl group reduces lipophilicity, which has direct implications for blood-brain barrier penetration, plasma protein binding, and metabolic clearance.

Physicochemical properties Lipophilicity ADME

Synthetic Accessibility: Direct Hydroxylation from Rimantadine with Quantified Yield

A selective synthetic route has been established for 3-(1-aminoethyl)adamantan-1-ol hydrochloride via hydroxylation of rimantadine (1-(1-adamantyl)ethanamine hydrochloride) using the H₂O–CBrCl₃ system in the presence of W(CO)₆ activated by pyridine [1]. While the primary reference (Khusnutdinov et al., 2015) describes the methodology, alternative synthetic pathways report yields of approximately 77% when using 1-(1-adamantyl)ethylamine hydrochloride as the starting material, and approximately 60% when using 1-(3-hydroxyadamantan-1-yl)ethanone as the precursor . This well-characterized synthetic accessibility contrasts with other hydroxylated adamantane derivatives that may require more complex multi-step syntheses.

Synthetic chemistry Hydroxylation Yield optimization

3-(1-Aminoethyl)adamantan-1-ol Hydrochloride (CAS 128487-57-0): Evidence-Driven Research Applications


Antiviral Structure-Activity Relationship (SAR) Studies of Adamantane Derivatives

This compound serves as a critical reference standard for SAR studies investigating how 3-hydroxylation modulates anti-influenza activity. Direct comparative data show that 3-(1-aminoethyl)adamantan-1-ol hydrochloride exhibits strain-dependent antiviral activity that differs quantitatively from both amantadine and rimantadine: against influenza A/Hong Kong/1/68 (H3N2), it produces 1.25 log virus titer reduction (vs. 1.5 log for amantadine and 1.0 log for rimantadine), while against A/PR/8/34 (H1N1), it achieves 1.75 log reduction (vs. 1.0 log for amantadine and 1.5 log for rimantadine) [1]. Researchers screening for adamantane-based antivirals with altered strain selectivity profiles should procure this compound as a comparator to establish the structure-activity contribution of the bridgehead hydroxyl moiety.

CNS Transporter and Nicotinic Receptor Pharmacology Reference Standard

For neuropharmacology programs investigating monoamine transporters or nicotinic acetylcholine receptors (nAChRs), this compound provides a well-characterized polypharmacological reference. Its quantitative activity profile includes DAT inhibition (IC₅₀ = 441–900 nM), SERT inhibition (IC₅₀ = 100 nM), and potent nAChR antagonism (α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12.0 nM) [1]. In vivo activity has been validated across multiple behavioral endpoints in mouse models, including nicotine-induced antinociception (ED₅₀ = 1.2 mg/kg tail-flick) and hypothermia (ED₅₀ = 9.2 mg/kg) [1]. This compound is appropriate for use as a control or benchmark in assays evaluating novel adamantane-derived CNS agents.

ADME Studies Requiring Hydroxylated Adamantane Metabolite Standards

As the 3-hydroxy metabolite of rimantadine, this compound is essential for analytical method development and validation in pharmacokinetic and drug metabolism studies of adamantane-based therapeutics. Its distinct physicochemical profile—characterized by reduced lipophilicity (LogP ≈ 0.90, LogD (pH 7.4) = -1.44) relative to the parent rimantadine—enables its use as a calibration standard for LC-MS/MS quantification of hydroxylated adamantane metabolites in biological matrices [1]. Procurement of this certified reference material supports accurate metabolite identification and quantification in preclinical and clinical ADME studies of rimantadine and related adamantane antivirals.

Synthetic Methodology Development for Cage Hydrocarbon Functionalization

The well-documented synthetic route to this compound—selective hydroxylation of rimantadine using H₂O–CBrCl₃ with W(CO)₆/pyridine catalysis—provides a model system for developing and optimizing C–H functionalization methodologies on cage hydrocarbons [1]. The reaction demonstrates the feasibility of installing hydroxyl groups at bridgehead positions of the adamantane framework while preserving the aminoethyl side chain. Researchers in synthetic methodology, catalysis, or C–H activation may utilize this compound as a benchmark product for evaluating new catalytic systems targeting selective functionalization of unactivated tertiary C–H bonds in polycyclic alkanes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Aminoethyl)adamantan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.